![molecular formula C69H135N3O7 B13771207 octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol CAS No. 64426-45-5](/img/structure/B13771207.png)
octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4,6-tris[(dimethylamino)methyl]phenol involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine react under vacuum conditions to remove the water produced . This reaction is typically carried out in a reactor, and the resulting product is purified to obtain the desired compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
2,4,6-tris[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Wissenschaftliche Forschungsanwendungen
2,4,6-tris[(dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Biology: The compound’s ability to complex with transition metals makes it useful in studying metal-protein interactions.
Medicine: Its potential as a trimerization catalyst with polymeric MDI is explored for medical applications.
Industry: It is used in coatings, sealants, composites, adhesives, and elastomers
Wirkmechanismus
The mechanism of action of 2,4,6-tris[(dimethylamino)methyl]phenol involves its tertiary amine and phenolic hydroxyl functionalities. These groups enable the compound to act as a catalyst by stabilizing transition states and intermediates during chemical reactions. The molecular targets and pathways involved include interactions with epoxy resins and polyurethane backbones, facilitating polymerization and curing processes .
Vergleich Mit ähnlichen Verbindungen
2,4,6-tris[(dimethylamino)methyl]phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities. Similar compounds include:
2,4,6-tris[(dimethylamino)methyl]mesitol: Similar structure but different functional groups.
N,N-dimethylbenzylamine: Contains tertiary amine but lacks phenolic hydroxyl group.
Bisphenol A diglycidyl ether: Used in epoxy resins but has different functional groups
This compound’s uniqueness lies in its ability to act as a versatile catalyst and accelerator in various chemical processes, making it invaluable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
64426-45-5 |
|---|---|
Molekularformel |
C69H135N3O7 |
Molekulargewicht |
1118.8 g/mol |
IUPAC-Name |
octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/3C18H36O2.C15H27N3O/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h3*2-17H2,1H3,(H,19,20);7-8,19H,9-11H2,1-6H3 |
InChI-Schlüssel |
OGSBMEJBNLIKFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




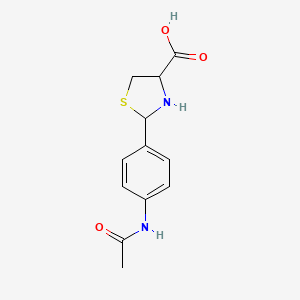
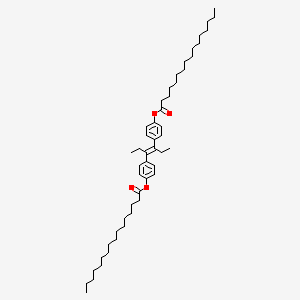
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
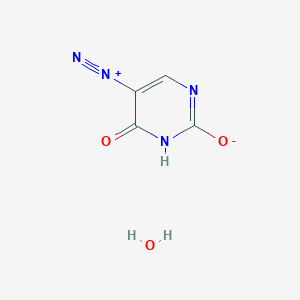

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
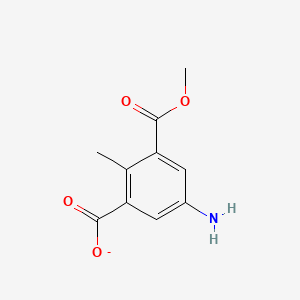
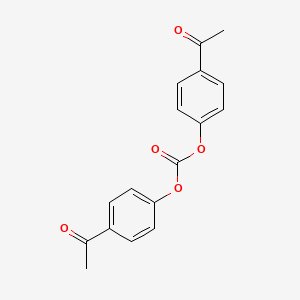
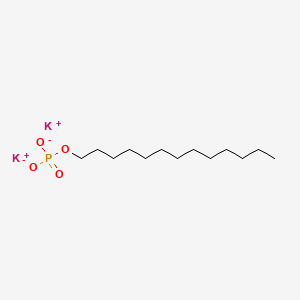


![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
